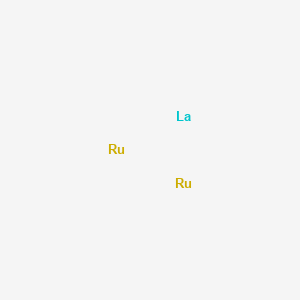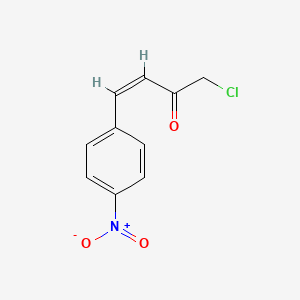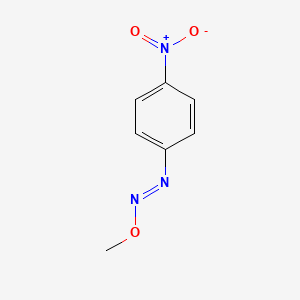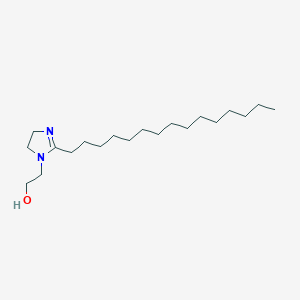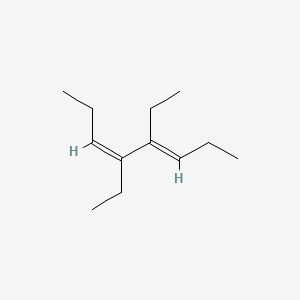
(3Z,5E)-4,5-diethyl-octa-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,trans-4,5-Diethyl-3,5-octadiene: is an organic compound characterized by the presence of two ethyl groups attached to a diene structure. This compound exhibits geometric isomerism, specifically cis-trans isomerism, due to the restricted rotation around the double bonds. The spatial arrangement of the ethyl groups and the double bonds gives rise to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-4,5-Diethyl-3,5-octadiene can be achieved through various methods, including:
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile under controlled conditions.
Alkylation of Dienes: Another approach involves the alkylation of a diene precursor with ethyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of cis,trans-4,5-Diethyl-3,5-octadiene often involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis,trans-4,5-Diethyl-3,5-octadiene can undergo oxidation reactions to form various oxygenated derivatives.
Substitution: The compound can participate in substitution reactions, where one of the ethyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: cis,trans-4,5-Diethyl-3,5-octadiene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: Research into the biological activity of cis,trans-4,5-Diethyl-3,5-octadiene is ongoing.
Industry: In the industrial sector, cis,trans-4,5-Diethyl-3,5-octadiene is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of cis,trans-4,5-Diethyl-3,5-octadiene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
3,5-Octadiene: A diene with similar structural features but lacking the ethyl substituents.
4,5-Diethyl-2,3-hexadiene: Another diene with ethyl groups at different positions.
Uniqueness: cis,trans-4,5-Diethyl-3,5-octadiene is unique due to its specific geometric isomerism and the presence of ethyl groups at the 4 and 5 positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
21293-02-7 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(3E,5Z)-4,5-diethylocta-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3/b11-9-,12-10+ |
InChI Key |
KICBULPPWKMVQH-DSOJMZEYSA-N |
Isomeric SMILES |
CC/C=C(\CC)/C(=C\CC)/CC |
Canonical SMILES |
CCC=C(CC)C(=CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



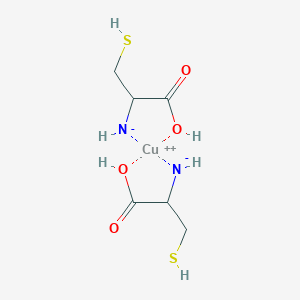

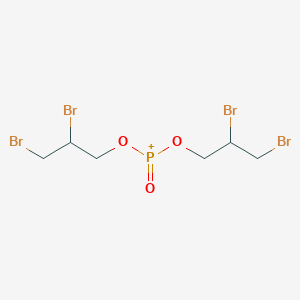
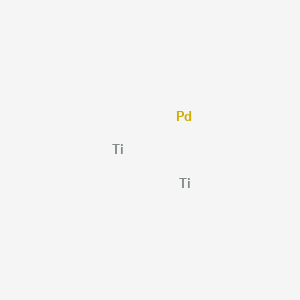
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)



